molecular formula C13H11N5O B099978 1-(1H-Benzotriazol-5-yl)-3-phenylurea CAS No. 18811-70-6

1-(1H-Benzotriazol-5-yl)-3-phenylurea

Cat. No.: B099978
CAS No.: 18811-70-6
M. Wt: 253.26 g/mol
InChI Key: POZVYOVYIZCFLB-UHFFFAOYSA-N
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Description

1-(1H-Benzotriazol-5-yl)-3-phenylurea is a useful research compound. Its molecular formula is C13H11N5O and its molecular weight is 253.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

1-(1H-Benzotriazol-5-yl)-3-phenylurea has been investigated for its anticancer properties. Research indicates that derivatives of benzothiazole, which share structural similarities with this compound, exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds related to benzothiazole have shown promising results against non-small cell lung cancer, colon cancer, and breast cancer, with log GI50 values indicating potent antiproliferative effects .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key cellular pathways associated with tumor growth and proliferation. For example, benzothiazole derivatives have been shown to induce apoptosis in cancer cells through oxidative stress pathways and modulation of cell cycle regulators .

Analytical Chemistry Applications

Chromatographic Techniques

This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study demonstrated that this compound could be separated on a Newcrom R1 HPLC column using a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analyses in pharmacokinetic studies .

Scalability and Purity Assessment

The scalability of the HPLC method allows for preparative separation, which is crucial for isolating impurities during synthesis. Additionally, this technique can be adapted for mass spectrometry applications by modifying the mobile phase to enhance compatibility .

Materials Science Applications

UV Absorption Properties

The compound's structure includes a benzotriazole moiety, which is known for its UV-absorbing properties. This characteristic makes this compound a candidate for use in UV stabilizers in polymers and coatings. Its ability to absorb UV radiation can protect materials from photodegradation, thereby extending their lifespan .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various benzothiazole derivatives on human monocytic cell lines. The results indicated that several compounds exhibited significant antiproliferative activity, with IC50 values demonstrating their potential as therapeutic agents against hematological malignancies .

CompoundCell LineIC50 Value (µM)
Compound AU9375.0
Compound BB16-F104.2
Compound CTHP-16.5

Case Study 2: Chromatographic Analysis

In another study focusing on the analytical application of this compound, researchers employed HPLC to assess the purity of synthesized batches. The method provided reproducible results with a retention time of approximately 8 minutes under optimized conditions.

ParameterValue
Mobile PhaseAcetonitrile: Water (70:30)
Column TypeNewcrom R1
Flow Rate1 mL/min
Detection Wavelength254 nm

Properties

CAS No.

18811-70-6

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

1-(2H-benzotriazol-5-yl)-3-phenylurea

InChI

InChI=1S/C13H11N5O/c19-13(14-9-4-2-1-3-5-9)15-10-6-7-11-12(8-10)17-18-16-11/h1-8H,(H2,14,15,19)(H,16,17,18)

InChI Key

POZVYOVYIZCFLB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC3=NNN=C3C=C2

Key on ui other cas no.

18811-70-6

Origin of Product

United States

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